molecular formula C24H38O7 B1264628 Dendronpholide H

Dendronpholide H

Cat. No.: B1264628
M. Wt: 438.6 g/mol
InChI Key: QBSDPJHIJCCDHV-FCMACYBESA-N
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Description

Dendronpholide H (C₂₄H₃₈O₇), also known as sinulaflexiolide F, is a cembrene diterpenoid isolated from soft corals such as Sinularia species. It features a tricyclic framework with seven stereocenters and an ethyl acrylate group, contributing to its stereochemical complexity . Its molecular weight is 438.561 Da (monoisotopic mass: 438.261754), and it has a ChemSpider ID of 23329145. The compound’s structural uniqueness lies in its 6,16-dioxatricyclo[11.2.1.0⁵,⁷]hexadecane core, which is functionalized with acetyloxy, hydroxy, and methyl groups .

Properties

Molecular Formula

C24H38O7

Molecular Weight

438.6 g/mol

IUPAC Name

ethyl 2-[(1R,2S,5S,7R,9R,12R,13S)-2-acetyloxy-12-hydroxy-1,5,12-trimethyl-6,16-dioxatricyclo[11.2.1.05,7]hexadecan-9-yl]prop-2-enoate

InChI

InChI=1S/C24H38O7/c1-7-28-21(26)15(2)17-8-11-22(4,27)18-9-12-23(5,30-18)19(29-16(3)25)10-13-24(6)20(14-17)31-24/h17-20,27H,2,7-14H2,1,3-6H3/t17-,18+,19+,20-,22-,23-,24+/m1/s1

InChI Key

QBSDPJHIJCCDHV-FCMACYBESA-N

Isomeric SMILES

CCOC(=O)C(=C)[C@@H]1CC[C@@]([C@@H]2CC[C@@](O2)([C@H](CC[C@]3([C@@H](C1)O3)C)OC(=O)C)C)(C)O

Canonical SMILES

CCOC(=O)C(=C)C1CCC(C2CCC(O2)(C(CCC3(C(C1)O3)C)OC(=O)C)C)(C)O

Synonyms

sinulaflexiolide F

Origin of Product

United States

Comparison with Similar Compounds

Dendronpholide G

Structural Similarities and Differences :

  • Dendronpholide G shares the cembrene diterpenoid backbone but differs in substituents and stereochemistry.
  • Physicochemical Properties :
    • CMR (Calculated Molar Refraction) : Dendronpholide G has a CMR of 111.87, indicating higher steric bulk compared to Dendronpholide H (data inferred from structural analogs) . This may reduce its ability to interact with hydrophobic receptor pockets.
    • Log Po/w (Partition Coefficient) : this compound’s ethyl acrylate group likely increases its hydrophobicity (predicted log P > 2.15), enhancing membrane permeability compared to Dendronpholide G .

Bioactivity :

  • In molecular docking studies targeting HER-2 (a key receptor in breast cancer), Dendronpholide G showed weaker binding affinity (ΔG = −3.67 kcal/mol; inhibition constant Kᵢ = 2.05 µM) compared to Andrographolide (ΔG = −5.42 kcal/mol; Kᵢ = 105.72 nM). This was attributed to fewer hydrogen bonds (1 vs. 4) and weaker hydrophobic interactions with residues like MET801 and LEU726 .
  • This compound’s acrylate group may improve binding through additional polar interactions, though experimental data are lacking.

Flexibilin A and Sinularin

Structural Comparison :

  • Flexibilin A and sinularin are cembrene diterpenoids with tricyclic frameworks but distinct oxidation patterns. Flexibilin A has a tetracyclic structure, while sinularin features a gem-dimethyl group absent in this compound .

Bioactivity :

  • Flexibilin A demonstrated anti-acne effects in rodent models, reducing edema by 40–60% at 5–10% concentrations .

Andrographolide

Functional Comparison :

  • Andrographolide, a labdane diterpenoid from Andrographis paniculata, is functionally analogous due to its anticancer activity but structurally distinct. Unlike this compound, it lacks a tricyclic core and has a γ-lactone ring .
  • Mechanistic Differences : Andrographolide inhibits NF-κB and HER-2 via hydrogen bonding with MET801, while this compound’s mechanism is hypothesized to involve steric interactions due to its larger size .

Comparative Data Table

Property This compound Dendronpholide G Andrographolide Flexibilin A
Molecular Formula C₂₄H₃₈O₇ C₂₀H₃₂O₅ C₂₀H₃₀O₅ C₂₄H₃₆O₆
Stereocenters 7 5 3 6
Key Functional Groups Ethyl acrylate, acetyloxy Hydroxy, methyl γ-Lactone, hydroxy Epoxide, acetyloxy
Bioactivity Target Hypothesized: HER-2 HER-2, NF-κB HER-2, NF-κB Anti-acne, anti-inflammatory
Binding Free Energy (ΔG) N/A −3.67 kcal/mol −5.42 kcal/mol N/A
Inhibition Constant (Kᵢ) N/A 2.05 µM 105.72 nM N/A
CMR ~95 (inferred) 111.87 95.21 N/A

Research Implications and Gaps

  • Structural Insights : this compound’s ethyl acrylate group may enhance solubility and target affinity compared to Dendronpholide G, but in vitro studies are needed to confirm this .
  • Therapeutic Potential: While Dendronpholide G underperforms against HER-2, this compound’s complex stereochemistry could improve efficacy. Synergistic studies with other diterpenoids (e.g., sinularin) are warranted .

Q & A

Q. Methodological Answer :

  • SAR studies : Modify hydroxyl or carbonyl groups to assess impact on solubility and target binding.
  • Semi-synthesis : Use acylative derivatization or glycosylation to improve bioavailability.
  • In silico modeling : Molecular docking (AutoDock Vina) to predict interactions with targets like COX-2 or EGFR .

Basic: How should researchers design toxicity studies for this compound?

Q. Methodological Answer :

  • In vivo models : Use zebrafish embryos or rodents for acute toxicity (LD₅₀ determination).
  • Endpoints : Monitor organ histopathology, serum biomarkers (ALT, AST), and behavioral changes.
  • Dose range : Follow OECD guidelines, starting at 10 mg/kg and escalating to 100 mg/kg .

Advanced: What analytical techniques are recommended for characterizing this compound’s stereochemistry?

Q. Methodological Answer :

  • Chiral HPLC : To separate enantiomers using a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).
  • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions (TDDFT).
  • X-ray crystallography : Resolve crystal structures when single crystals are obtainable .

Basic: How can researchers ensure reproducibility in this compound synthesis?

Q. Methodological Answer :

  • Protocol standardization : Document reaction conditions (temperature, catalyst loading) in detail.
  • Batch tracking : Use LC-MS to verify consistency across synthetic batches.
  • Open data : Share NMR and HPLC raw data in supplementary materials or public repositories .

Advanced: What computational approaches validate this compound’s mechanism of action?

Q. Methodological Answer :

  • Molecular dynamics simulations : Simulate ligand-protein binding stability (e.g., using GROMACS).
  • Network pharmacology : Map interaction networks (Cytoscape) to identify multi-target effects.
  • QSPR models : Corrogate structural features with bioactivity data from public databases (ChEMBL) .

Data Management Recommendations

Data Type Storage Method Citation
Raw NMR/HPLC spectraAppendices or institutional repositories
Processed bioactivityMain text tables with error margins
Synthetic protocolsElectronic lab notebooks (ELNs)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dendronpholide H
Reactant of Route 2
Dendronpholide H

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